molecular formula C14H21NOS2 B2673636 2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one CAS No. 1705067-89-5

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one

Cat. No.: B2673636
CAS No.: 1705067-89-5
M. Wt: 283.45
InChI Key: NFSXVXKIQHDSLB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a complex organic compound that features a unique structure combining a thiophene ring and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the thiophene ring via a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one involves its interaction with specific molecular targets. The thiophene and thiazepane rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one: Lacks the thiazepane ring, making it less complex.

    Thiophene derivatives: Compounds with only the thiophene ring, used in various applications but with different properties.

    Thiazepane derivatives: Compounds with only the thiazepane ring, studied for their unique biological activities.

Uniqueness

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is unique due to the combination of the thiophene and thiazepane rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these rings.

Properties

IUPAC Name

2,2-dimethyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS2/c1-14(2,3)13(16)15-7-6-12(18-10-8-15)11-5-4-9-17-11/h4-5,9,12H,6-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSXVXKIQHDSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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